5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine
Description
The compound 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine features a pyrimidine core substituted with a chlorine atom at position 5, a methyl group on the amine, and a piperidin-4-yl moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
5-chloro-N-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N5/c1-24(15-22-9-12(17)10-23-15)13-4-6-25(7-5-13)14-3-2-11(8-21-14)16(18,19)20/h2-3,8-10,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHSWLGQGDTKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 483.3 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyrimidine ring and piperidine moiety, which are prevalent in various pharmaceutical agents.
Research indicates that compounds similar to 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine exhibit significant interactions with various biological targets:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values indicating potent activity. For instance, derivatives tested against EGFR demonstrated IC50 values ranging from 68 nM to 89 nM, suggesting that modifications to the molecular structure can enhance efficacy against this target .
- Antitumor Activity : The compound exhibits notable antiproliferative effects on cancer cell lines. For example, derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 31 nM, indicating strong potential for use in cancer therapeutics .
- Cell Cycle Arrest : Studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the activation of p53-dependent signaling .
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for derivatives based on this compound structure. However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical applications.
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Several studies have indicated that compounds similar to 5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine exhibit potent anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
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Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against resistant strains .
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Neurological Applications
- Investigations into the neuroprotective effects of pyrimidine derivatives suggest that this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for managing these conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, similar to derivatives in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
